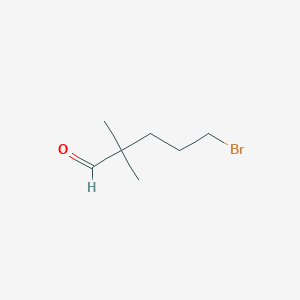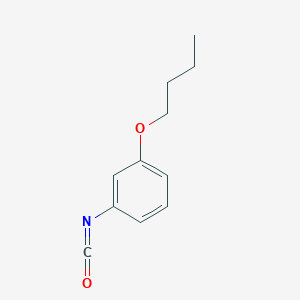
1-Butoxy-3-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-3-isocyanatobenzene is an organic compound with the molecular formula C11H13NO2. It is characterized by the presence of a butoxy group attached to the benzene ring at the first position and an isocyanate group at the third position. This compound is used in various chemical reactions and has applications in different fields, including industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-isocyanatobenzene can be synthesized through the reaction of 1-butoxy-3-nitrobenzene with phosgene. The reaction typically involves the following steps:
Nitration: 1-Butoxybenzene is nitrated to form 1-butoxy-3-nitrobenzene.
Reduction: The nitro group is reduced to an amine group, resulting in 1-butoxy-3-aminobenzene.
Isocyanation: The amine group is then reacted with phosgene to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butoxy-3-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amines and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the reaction with water.
Applications De Recherche Scientifique
1-Butoxy-3-isocyanatobenzene has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers.
Material Science: Employed in the development of coatings and adhesives due to its reactive isocyanate group.
Pharmaceutical Research: Utilized in the synthesis of bioactive compounds and drug intermediates.
Analytical Chemistry: Used as a reagent in various analytical techniques to detect and quantify specific functional groups.
Mécanisme D'action
The mechanism of action of 1-butoxy-3-isocyanatobenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Butoxy-4-isocyanatobenzene: Similar structure but with the isocyanate group at the fourth position.
1-Butoxy-2-isocyanatobenzene: Similar structure but with the isocyanate group at the second position.
1-Butoxy-3-nitrobenzene: Precursor in the synthesis of 1-butoxy-3-isocyanatobenzene.
Uniqueness: this compound is unique due to the specific positioning of the butoxy and isocyanate groups, which influences its reactivity and applications. The position of the isocyanate group at the third position allows for specific interactions and reactions that are distinct from its positional isomers.
Propriétés
Numéro CAS |
55792-34-2 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-butoxy-3-isocyanatobenzene |
InChI |
InChI=1S/C11H13NO2/c1-2-3-7-14-11-6-4-5-10(8-11)12-9-13/h4-6,8H,2-3,7H2,1H3 |
Clé InChI |
FSWSNQULARFEDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


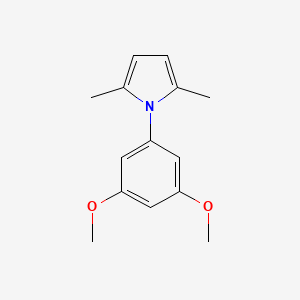
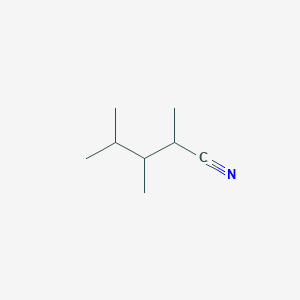
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)
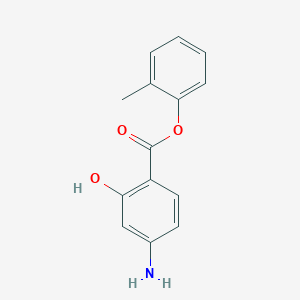
![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)

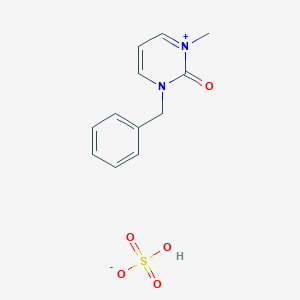
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)


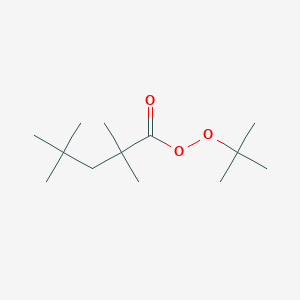
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
